2,4-Dimethyl-1,3-pentadiene

Beschreibung

The exact mass of the compound 2,4-Dimethyl-1,3-pentadiene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123451. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethyl-1,3-pentadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-1,3-pentadiene including the price, delivery time, and more detailed information at info@benchchem.com.

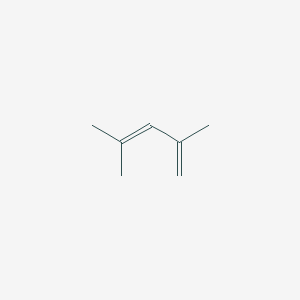

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethylpenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUNVGIWAFNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142854 | |

| Record name | 2,4-Dimethylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-86-8 | |

| Record name | 2,4-Dimethyl-1,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pentadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLPENTA-1,3-DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CJ16Y4NXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 2,4-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of 2,4-dimethyl-1,3-pentadiene, a conjugated diene with the molecular formula C₇H₁₂. This document details the constitutional isomers, stereochemical considerations, spectroscopic characterization, and synthetic methodologies relevant to this compound and its isomers. The information presented is intended to support research, development, and quality control activities in the chemical and pharmaceutical sciences.

Structural Isomers of C₇H₁₂ Dienes

The molecular formula C₇H₁₂ corresponds to a degree of unsaturation of two, indicating the presence of two double bonds, one triple bond, a ring and a double bond, or two rings. This guide focuses on the acyclic diene structural isomers. These isomers differ in the connectivity of their atoms, leading to distinct chemical and physical properties. The major acyclic diene isomers of C₇H₁₂ are categorized by their carbon skeleton and the position of the double bonds.

A representative list of acyclic structural isomers of heptadiene is provided below:

-

Heptadienes (Straight Chain)

-

1,2-Heptadiene

-

1,3-Heptadiene

-

1,4-Heptadiene

-

1,5-Heptadiene

-

1,6-Heptadiene

-

2,3-Heptadiene

-

2,4-Heptadiene

-

2,5-Heptadiene

-

3,4-Heptadiene

-

-

Methylhexadienes (Branched Chain)

-

2-Methyl-1,3-hexadiene

-

3-Methyl-1,3-hexadiene

-

4-Methyl-1,3-hexadiene

-

5-Methyl-1,3-hexadiene

-

2-Methyl-1,4-hexadiene

-

And numerous others

-

-

Dimethylpentadienes (Branched Chain)

-

2,4-Dimethyl-1,3-pentadiene

-

2,3-Dimethyl-1,3-pentadiene

-

3,3-Dimethyl-1,4-pentadiene

-

2,4-Dimethyl-1,4-pentadiene[1]

-

And others

-

Stereochemistry of 2,4-Dimethyl-1,3-pentadiene

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For dienes, the most common form of stereoisomerism is geometric isomerism (E/Z isomerism) around the double bonds.

E/Z Isomerism in 2,4-Dimethyl-1,3-pentadiene

To determine the potential for E/Z isomerism, we must analyze the substituents on each carbon of the double bonds. The structure of 2,4-dimethyl-1,3-pentadiene is (CH₃)₂C=CH-C(CH₃)=CH₂.

-

Double bond between C1 and C2: The C1 carbon is bonded to two hydrogen atoms. Since it has two identical substituents, there is no E/Z isomerism possible around this double bond.

-

Double bond between C3 and C4: The C4 carbon is bonded to two methyl groups. As it also has two identical substituents, there is no E/Z isomerism possible around this double bond.

Therefore, 2,4-dimethyl-1,3-pentadiene does not exhibit E/Z stereoisomerism .

Conformational Isomers

2,4-Dimethyl-1,3-pentadiene can exist as different conformational isomers due to rotation around the C2-C3 single bond. These conformers, often referred to as s-cis and s-trans, can have different energies and may influence the molecule's reactivity, particularly in cycloaddition reactions. The study of its various conformational isomers and their vibrational spectra has been a subject of interest.

The relationship between the structural and stereoisomers can be visualized as follows:

Data Presentation

The following tables summarize the key quantitative data for 2,4-dimethyl-1,3-pentadiene.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [2][3][4] |

| Molecular Weight | 96.17 g/mol | [3] |

| CAS Number | 1000-86-8 | [2][3][4] |

| Boiling Point | 94 °C | |

| Density | 0.744 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.441 | |

| Vapor Pressure | 67 mmHg (37.7 °C) |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available in databases. | [5] |

| ¹³C NMR | Spectral data available in databases. | [5][6][7] |

| Mass Spectrometry | Major peaks and fragmentation patterns available in NIST database. | [4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands available in NIST database. | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of 2,4-dimethyl-1,3-pentadiene and its isomers.

Synthesis of a Dimethylpentadiene Isomer (Illustrative Protocol)

Objective: To synthesize a dimethylpentadiene via dehydration of the corresponding diol.

Reaction Scheme (Hypothetical for 2,4-Dimethyl-1,3-pentadiene):

2,4-Dimethyl-2,4-pentanediol → 2,4-Dimethyl-1,3-pentadiene + 2 H₂O

Materials:

-

2,4-Dimethyl-2,4-pentanediol

-

Weakly acidic catalyst (e.g., mixture of oxalic acid and ferric chloride)[8]

-

500 mL three-necked flask

-

Stirring magneton

-

Fractionating column

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Set up the reaction apparatus consisting of the three-necked flask equipped with a stirring magneton, a fractionating column, a condenser, and a receiving flask.

-

Charge the flask with the starting diol and the weakly acidic catalyst.

-

Heat the reaction mixture to 120-150 °C with continuous stirring.

-

The diene product, being more volatile, will distill out of the reaction mixture as it is formed.

-

Collect the distillate in the receiving flask, which should be cooled in an ice bath to minimize evaporation.

-

The progress of the reaction and the purity of the product can be monitored by gas chromatography.

The logical workflow for this synthesis is as follows:

Spectroscopic Analysis Protocols

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified diene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Objective: To identify characteristic functional groups and bond vibrations.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Neat Liquid):

-

Place one or two drops of the liquid sample between two salt plates (e.g., NaCl or KBr).[9]

-

Gently press the plates together to form a thin film.[9]

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Record the sample spectrum over the range of approximately 4000 to 600 cm⁻¹.

-

The software will automatically subtract the background spectrum from the sample spectrum.

The general workflow for spectroscopic analysis is outlined below:

Conclusion

This technical guide has provided a detailed overview of the structural isomers and stereochemistry of 2,4-dimethyl-1,3-pentadiene. The absence of E/Z isomerism in the target molecule simplifies its stereochemical profile, with conformational isomerism being the primary consideration. The provided data tables and illustrative experimental protocols offer a foundation for researchers and professionals working with this and related C₇H₁₂ dienes. Further research into specific synthetic routes and the isolation and characterization of its various structural isomers would be beneficial for a more complete understanding of this class of compounds.

References

- 1. 2,4-Dimethyl-1,4-pentadiene | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-dimethyl-1,3-pentadiene [stenutz.eu]

- 3. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,4-DIMETHYL-1,3-PENTADIENE(1000-86-8) 13C NMR [m.chemicalbook.com]

- 8. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

physical and chemical properties of 2,4-Dimethyl-1,3-pentadiene

An In-depth Technical Guide to 2,4-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the (CAS No. 1000-86-8), a versatile chemical intermediate. It includes key quantitative data, detailed experimental protocols for property determination, and an exploration of its chemical reactivity.

Core Physical and Chemical Properties

2,4-Dimethyl-1,3-pentadiene is a clear, colorless to light yellow liquid.[1][2] Its key properties are summarized below.

Quantitative Data Summary

The following table presents the key .

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₇H₁₂ | - | [1][3] |

| Molecular Weight | 96.17 | g/mol | [1][3] |

| CAS Number | 1000-86-8 | - | [1][3] |

| IUPAC Name | 2,4-dimethylpenta-1,3-diene | - | [3] |

| Synonyms | 1,1,3-Trimethylbutadiene | - | [4][5] |

| Appearance | Clear colorless to light yellow liquid | - | [1][2][6] |

| Melting Point | -114 | °C | [1][7][8] |

| Boiling Point | 93 - 94 | °C | [1][7][8] |

| Density | 0.744 (at 25 °C) | g/mL | [1][8] |

| 0.737 (at 20 °C) | g/mL | [2][7] | |

| Refractive Index (n²⁰/D) | 1.441 | - | [1][7][8] |

| Vapor Pressure | 67 | mm Hg (at 37.7 °C) | [1][8] |

| Flash Point | 10 °C (50 °F) - closed cup | °C (°F) | [1][4][8] |

| Solubility | Insoluble in water. | - | [9] |

| LogP (Octanol/Water Partition Coeff.) | 2.529 - 3.29 | - | [5][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,4-Dimethyl-1,3-pentadiene.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present, notably the C=C double bonds of the diene system and the C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation. The molecular ion peak would be observed at an m/z ratio corresponding to its molecular weight (96.17).

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Boiling Point Determination

The boiling point is a fundamental physical property that indicates purity.

Caption: Workflow for boiling point determination by distillation.

Methodology:

-

Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a condenser, a thermometer placed such that the bulb is just below the side arm of the distillation head, and a receiving flask.

-

Sample Preparation: Approximately 5-10 mL of 2,4-Dimethyl-1,3-pentadiene is placed into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: As the liquid heats, vapors will rise and begin to condense on the thermometer bulb. The temperature is recorded when it stabilizes, which occurs when the rate of condensation equals the rate of vaporization, and a steady drip of condensate is collected in the receiving flask.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the measurement is performed at a different pressure.

Density Measurement

Density is typically measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

Weighing the Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.

-

Filling: The pycnometer is filled with 2,4-Dimethyl-1,3-pentadiene, ensuring no air bubbles are trapped. The temperature of the sample is equilibrated to the desired temperature (e.g., 25 °C) in a water bath.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is a sensitive indicator of purity.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of 2,4-Dimethyl-1,3-pentadiene are placed on the prism of the refractometer.

-

Temperature Control: The temperature of the prisms is maintained at 20 °C using a circulating water bath.

-

Measurement: The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.

Chemical Reactivity and Applications

The chemical behavior of 2,4-Dimethyl-1,3-pentadiene is dominated by its conjugated diene system, making it a valuable intermediate in organic synthesis.[13][14]

Key Reactions

-

Cycloaddition Reactions (Diels-Alder): As a conjugated diene, it readily participates in [4+2] cycloaddition reactions with various dienophiles (e.g., maleic anhydride) to form cyclohexene (B86901) derivatives.[13] These derivatives are important in the synthesis of fragrances and other complex molecules.[15]

-

Polymerization: The diene functionality allows it to undergo polymerization, contributing to the development of novel materials.[13]

-

Electrophilic Addition: It reacts with electrophiles like hydrogen halides (e.g., HCl, HBr).[16][17] The reaction can proceed via 1,2- or 1,4-addition, leading to a mixture of kinetic and thermodynamic products due to the formation of a resonance-stabilized allylic carbocation intermediate.

Caption: Generalized Diels-Alder reaction pathway.

Safety and Handling

2,4-Dimethyl-1,3-pentadiene is a highly flammable liquid and vapor.[4][18][19][20] It is also an irritant to the skin, eyes, and respiratory system.[8][18][19][20]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Keep away from heat, sparks, open flames, and other sources of ignition.[18] All equipment must be grounded to prevent static discharge.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][18]

-

Stability: The compound is stable under normal conditions but may be prone to polymerization if heated or contaminated.[9][18] It is incompatible with strong oxidizing agents.[18]

References

- 1. 2,4-DIMETHYL-1,3-PENTADIENE CAS#: 1000-86-8 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethyl-1,3-pentadiene 98 1000-86-8 [sigmaaldrich.com]

- 5. 1,3-Pentadiene, 2,4-dimethyl- (CAS 1000-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,4-Dimethyl-1,3-pentadiene, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,4-dimethyl-1,3-pentadiene [stenutz.eu]

- 8. chembk.com [chembk.com]

- 9. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dimethylpenta-1,3-diene | SIELC Technologies [sielc.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2,4-DIMETHYL-1,3-PENTADIENE(1000-86-8) 13C NMR spectrum [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 16. Solved Draw the major products obtained from the reaction of | Chegg.com [chegg.com]

- 17. organic chemistry - Reaction of HBr + 2,4-dimethylpent-1,3-diene yields 3 products? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. fishersci.com [fishersci.com]

- 19. 2,4-Dimethyl-1,3-pentadiene, 95% | Fisher Scientific [fishersci.ca]

- 20. 2,4-Dimethyl-1,3-pentadiene, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2,4-Dimethyl-1,3-pentadiene (CAS 1000-86-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,4-Dimethyl-1,3-pentadiene (CAS No. 1000-86-8), a versatile conjugated diene. It is an important intermediate in organic synthesis, valued for its role in polymerization and cycloaddition reactions.[1][2] This guide consolidates its chemical and physical properties, spectral data, and safety information into accessible tables. Furthermore, it details experimental protocols for its synthesis and a representative cycloaddition reaction. Visual diagrams are provided to illustrate reaction mechanisms and analytical workflows, offering a thorough resource for laboratory and development applications.

Chemical Identity and Physical Properties

2,4-Dimethyl-1,3-pentadiene is a colorless, highly flammable liquid with a characteristic odor.[3] Structurally, it is a seven-carbon conjugated diene with two methyl groups at the second and fourth positions.[3] This structure makes it highly reactive and useful as a building block in the synthesis of more complex molecules and polymers.[1]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1000-86-8 | [3][4][5][6] |

| Molecular Formula | C₇H₁₂ | [3][4][5][6] |

| Molecular Weight | 96.17 g/mol | [4][5][6] |

| IUPAC Name | 2,4-dimethylpenta-1,3-diene | [7][8] |

| Synonyms | 1,1,3-Trimethylbutadiene, 2,4-Dimethylpenta-1,3-diene | [3][4][6] |

| Appearance | Colorless liquid | [3] |

| Density | 0.744 g/mL at 25 °C | [5][9][10] |

| Boiling Point | 94-96 °C | [5][9][11] |

| Melting Point | -114 °C | [11] |

| Flash Point | 10 °C (50 °F) - closed cup | [5][9][12] |

| Vapor Pressure | 67 mmHg at 37.7 °C | [9][12] |

| Refractive Index (n20/D) | 1.441 | [9][11][12] |

| LogP (Octanol/Water) | 3.29 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,4-Dimethyl-1,3-pentadiene.

Table 2: Spectroscopic and Analytical Data

| Data Type | Key Information | Source(s) |

| InChI | InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3 | [3][8][9] |

| InChI Key | CMSUNVGIWAFNBG-UHFFFAOYSA-N | [3][6][9] |

| SMILES | C=C(C)C=C(C)C | [3][7][9] |

| IR Spectroscopy | Data available via vapor phase, capillary cell, and ATR-IR techniques. | [4] |

| Mass Spectrometry | Electron ionization mass spectrum data is available. | [13][14] |

| ¹H NMR, ¹³C NMR | Spectral data available. | [14] |

| GC Retention Index | Kovats Retention Index (Standard non-polar): 698, 700 |

Reactivity and Applications

The conjugated diene system in 2,4-Dimethyl-1,3-pentadiene makes it a highly reactive and versatile intermediate in organic synthesis.[1] Its primary applications stem from its participation in:

-

Polymerization Reactions: It serves as a monomer in the synthesis of various polymers.[3]

-

Cycloaddition Reactions: It readily undergoes Diels-Alder reactions with various dienophiles to form cyclohexene (B86901) derivatives.[1] This reactivity is fundamental in constructing complex cyclic systems.

-

Functional Group Interconversions: The double bonds can be subjected to a variety of addition reactions with electrophiles.[3]

These reactions are efficient and can simplify complex synthetic routes, often leading to improved yields and lower production costs.[1]

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of 2,4-Dimethyl-1,3-pentadiene in a research setting.

Synthesis Protocol: Two-Step Dehydration

A method for preparing 2-methyl-1,3-pentadiene (B74102) (an isomer, but the protocol is illustrative of diene synthesis) involves a two-step dehydration of 2-methyl-2,4-pentanediol using a weakly acidic catalyst. This approach improves yield and selectivity over single-step dehydration with strong acids.

Step 1: Preparation of 4-methyl-4-penten-2-ol (B1580817)

-

To a 500 mL three-necked flask equipped with a stirrer, add 300g of 2-methyl-2,4-pentanediol.

-

Add 3g of a montmorillonite-supported ferric chloride catalyst.

-

Connect a fractionating column, condenser, and receiving flask to the apparatus.

-

Heat the reaction mixture to 110-140 °C.

-

The product, 4-methyl-4-penten-2-ol, is distilled out during the reaction. Purity is monitored by gas chromatography.

Step 2: Preparation of 2-methyl-1,3-pentadiene

-

To a 500 mL three-necked flask with a stirrer, add 300g of 4-methyl-4-penten-2-ol from the previous step.

-

Add 6g of a catalyst mixture, such as oxalic acid and citric acid (1:1 mass ratio) or potassium bisulfate and citric acid (1:2 mass ratio).

-

Connect a fractionating column, condenser, and receiving flask.

-

Heat the reaction mixture to 120-150 °C.

-

The final product, 2-methyl-1,3-pentadiene, is continuously distilled from the reaction mixture.

-

Purity is assessed by gas chromatography, with yields reported to be over 80%.

(This protocol is adapted from a synthesis method for an isomer and should be considered a representative example of diene synthesis.)

Reaction Protocol: Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of this diene's reactivity. The following is a general procedure, adapted from the reaction of a similar diene (2,3-dimethyl-1,3-butadiene) with maleic anhydride (B1165640).

Materials:

-

2,4-Dimethyl-1,3-pentadiene (Diene)

-

Maleic Anhydride (Dienophile)

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

Reaction flask with reflux condenser and drying tube

-

Stirring apparatus

-

Crystallization solvent (e.g., Hexanes)

Procedure:

-

In a clean, dry round-bottomed flask, dissolve 1.0 g of maleic anhydride in a minimal amount of the chosen anhydrous solvent.

-

Add a stoichiometric equivalent of 2,4-Dimethyl-1,3-pentadiene to the flask.

-

The reaction is often exothermic and may proceed by gently warming the mixture. For less reactive systems, attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.

-

Monitor the reaction progress by TLC or GC until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product, a bicyclic anhydride, may crystallize upon cooling. If not, place the flask in an ice bath to induce crystallization.

-

Add a non-polar solvent like hexanes to precipitate the product fully and wash away unreacted starting materials.

-

Collect the solid product crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the product and determine its melting point and yield. Characterize using IR and NMR spectroscopy.

Caption: Diels-Alder reaction of 2,4-Dimethyl-1,3-pentadiene.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for the analysis of 2,4-Dimethyl-1,3-pentadiene.

-

Column: Newcrom R1 or similar reverse-phase column.[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier.[6] For mass spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[6]

-

Detection: UV or MS detector.

Caption: General workflow for HPLC analysis.

Gas Chromatography (GC): GC is suitable for analyzing the volatile 2,4-Dimethyl-1,3-pentadiene. The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been reported as approximately 698-700 on a standard non-polar column.

-

Column: A non-polar capillary column (e.g., OV-101, HP-PONA).

-

Carrier Gas: Helium or Hydrogen.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Temperature Program: A temperature ramp is typically used to ensure good separation of components.

Safety and Handling

2,4-Dimethyl-1,3-pentadiene is a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Flammable Liquids | H225 | Highly flammable liquid and vapor | [4][5][15] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5][15] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5][15] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][5][15] |

Handling and Storage:

-

Handling: Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection. Avoid contact with skin and eyes and prevent inhalation of vapors. Use non-sparking tools and take measures to prevent electrostatic discharge.

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed and store locked up.

First Aid Measures:

-

If on Skin: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water. If irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

In Case of Fire: Use appropriate extinguishing media for flammable liquids.

References

- 1. atc.io [atc.io]

- 2. agilent.com [agilent.com]

- 3. 2,4-Dimethylpenta-1,3-diene | SIELC Technologies [sielc.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. permapure.com [permapure.com]

- 12. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]

- 13. 2,3-Dimethyl-1,3-pentadiene | C7H12 | CID 137118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 2,4-Dimethyl-1,3-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical conformational analysis of 2,4-Dimethyl-1,3-pentadiene. Due to the limited public availability of specific experimental and computational data for this molecule, this guide synthesizes information from foundational studies on related 1,3-dienes to present a thorough methodology and representative findings. The principles and techniques described herein are directly applicable to the detailed conformational analysis of 2,4-Dimethyl-1,3-pentadiene and similar conjugated systems.

Introduction to Conformational Isomerism in 2,4-Dimethyl-1,3-pentadiene

2,4-Dimethyl-1,3-pentadiene, a substituted conjugated diene, primarily exhibits conformational isomerism arising from the rotation around the central C2-C3 single bond. This rotation gives rise to two principal planar conformers: the s-trans and the s-cis forms. In the s-trans conformation, the two double bonds are on opposite sides of the central single bond, leading to a more extended structure. Conversely, the s-cis conformation places the double bonds on the same side, resulting in a more compact, U-shaped geometry.

The interplay between these conformers is critical in determining the molecule's reactivity, particularly in pericyclic reactions like the Diels-Alder cycloaddition, where the s-cis conformation is a prerequisite. The relative stability of these conformers and the energy barrier to their interconversion are governed by a combination of steric and electronic effects.

Based on available abstracts of computational studies, it is understood that for 2,4-Dimethyl-1,3-pentadiene, two stable conformations, s-trans and s-cis, have been identified, with the s-trans conformer being the more stable of the two.

Computational Methodology for Conformational Analysis

The theoretical investigation of conformational isomers and their energy landscapes relies heavily on computational quantum chemistry methods. A typical workflow for such an analysis is outlined below.

Initial Structure Generation and Optimization

The process begins with the generation of the initial 3D structures of the possible conformers, primarily the s-trans and s-cis isomers of 2,4-Dimethyl-1,3-pentadiene. These initial geometries are then optimized to find the local energy minima on the potential energy surface. This is achieved using various levels of theory, with Density Functional Theory (DFT) being a widely used and effective method.

A common choice for such calculations is the B3LYP functional combined with a suitable basis set, such as 6-31G(d). For more accurate energy calculations, higher-level basis sets like 6-311++G(d,p) may be employed.

Potential Energy Surface Scan

To determine the rotational barrier between the conformers, a potential energy surface (PES) scan is performed. This involves systematically rotating the dihedral angle around the central C2-C3 bond and calculating the energy at each step while allowing the rest of the molecule to relax. This scan reveals the energy profile of the interconversion, identifying the transition state and the energy barrier.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed for the identified conformers and the transition state. These calculations serve two main purposes:

-

Confirmation of Stationary Points: Real frequencies for all vibrational modes confirm that the optimized structures are true energy minima (stable conformers). The presence of a single imaginary frequency confirms a first-order saddle point, which corresponds to the transition state.

-

Thermodynamic Properties: The calculated frequencies are used to determine thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are crucial for calculating the relative Gibbs free energies of the conformers.

Quantitative Data on Conformational Isomers

While the specific quantitative data for 2,4-Dimethyl-1,3-pentadiene is not publicly available, the following tables present representative data for related 1,3-dienes, illustrating the expected trends and the type of information generated from a thorough conformational analysis.

Table 1: Calculated Relative Energies of 1,3-Diene Conformers

| Molecule | Conformer | Level of Theory | Relative Energy (kcal/mol) |

| 1,3-Butadiene | s-trans | B3LYP/6-31G(d) | 0.00 |

| s-cis | B3LYP/6-31G(d) | 2.5 - 3.0 | |

| Isoprene | s-trans | B3LYP/6-31G(d) | 0.00 |

| s-cis | B3LYP/6-31G(d) | ~2.0 | |

| 2,3-Dimethyl-1,3-butadiene | s-trans | B3LYP/6-31G(d) | 0.00 |

| s-cis | B3LYP/6-31G(d) | ~1.8 |

Note: These are approximate values from various computational studies and are intended for illustrative purposes.

Table 2: Calculated Rotational Barriers for 1,3-Diene Interconversion

| Molecule | Transition State | Level of Theory | Rotational Barrier (kcal/mol) |

| 1,3-Butadiene | gauche | B3LYP/6-31G(d) | 5.0 - 7.0 |

| Isoprene | gauche | B3LYP/6-31G(d) | ~4.5 |

| 2,3-Dimethyl-1,3-butadiene | gauche | B3LYP/6-31G(d) | ~4.0 |

Note: The transition state for the s-trans to s-cis interconversion is typically a non-planar gauche structure.

Visualizing Conformational Relationships

Diagrams are essential for visualizing the relationships between different conformers and the energy profile of their interconversion.

Spectroscopic Profile of 2,4-Dimethyl-1,3-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-1,3-pentadiene, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 2,4-Dimethyl-1,3-pentadiene provide detailed information about its proton and carbon environments.

¹H NMR Spectral Data

The proton NMR spectrum of 2,4-Dimethyl-1,3-pentadiene exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented below was typically acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | Singlet | 1H | CH at C3 |

| ~4.8 | Singlet | 2H | CH₂ at C1 |

| ~1.9 | Singlet | 3H | CH₃ at C2 |

| ~1.8 | Singlet | 6H | (CH₃ )₂ at C4 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C 4 |

| ~140 | C 2 |

| ~120 | C 3 |

| ~115 | C 1 |

| ~25 | C H₃ at C2 |

| ~20 | (C H₃)₂ at C4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4-Dimethyl-1,3-pentadiene, typically obtained as a neat liquid, shows characteristic absorptions for its alkene and alkyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3090 | =C-H stretch (vinyl) |

| ~2970-2850 | C-H stretch (alkyl) |

| ~1645, 1600 | C=C stretch (conjugated diene) |

| ~1450, 1375 | C-H bend (alkyl) |

| ~890 | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2,4-Dimethyl-1,3-pentadiene shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 96 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | High | [M - CH₃]⁺ |

| 67 | Moderate | [M - C₂H₅]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of 2,4-Dimethyl-1,3-pentadiene (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[1] A small amount of tetramethylsilane (TMS) is often added as an internal reference (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon. Standard acquisition parameters for ¹H and ¹³C NMR are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation: A drop of the neat liquid 2,4-Dimethyl-1,3-pentadiene is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]

Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is first recorded. Then, the spectrum of the sample is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[4]

Mass Spectrometry (GC-MS with Electron Ionization)

Sample Introduction: For volatile compounds like 2,4-Dimethyl-1,3-pentadiene, Gas Chromatography (GC) is a common method for sample introduction into the mass spectrometer.[5] The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.

Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z.[7]

Visualizations

The following diagrams illustrate the structure of 2,4-Dimethyl-1,3-pentadiene and a general workflow for its spectroscopic analysis.

References

- 1. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. What are the common ionization methods for GC/MS [scioninstruments.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Electronic Structure of 2,4-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of 2,4-Dimethyl-1,3-pentadiene, a conjugated diene of interest in organic synthesis and materials science. This document delves into the molecular orbital theory, conformational analysis, and spectroscopic properties of the molecule. Key quantitative data from theoretical and experimental studies are summarized, and detailed experimental protocols for relevant analytical techniques are provided. Furthermore, this guide presents visualizations of key concepts and workflows to facilitate a deeper understanding of the electronic characteristics of this molecule.

Introduction

2,4-Dimethyl-1,3-pentadiene is a conjugated diene with the chemical formula C₇H₁₂. Its structure, featuring a system of alternating double and single bonds, gives rise to unique electronic properties that are of significant interest in various chemical applications, including as a monomer in polymerization and as a reactant in cycloaddition reactions.[1] Understanding the electronic structure of this molecule is crucial for predicting its reactivity, stability, and spectroscopic behavior. This guide aims to provide a detailed overview of the electronic landscape of 2,4-Dimethyl-1,3-pentadiene, drawing from both theoretical and experimental findings.

Molecular Geometry and Conformational Analysis

The spatial arrangement of atoms in 2,4-Dimethyl-1,3-pentadiene significantly influences its electronic properties. The molecule can exist in different conformations due to rotation around the central C2-C3 single bond. The two primary planar conformations are the s-trans and s-cis conformers.

An ab initio computational study on the conformational isomerism of 2,4-Dimethyl-1,3-pentadiene has indicated that the molecular skeleton is nearly planar.[1] This planarity is a key factor in enabling the delocalization of π-electrons across the conjugated system.

DOT script for the logical relationship between planarity and π-electron delocalization:

Table 1: Calculated Geometric Parameters for a Generic s-trans Conjugated Diene

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C1=C2 | ~1.34 Å |

| C2-C3 | ~1.46 Å | |

| C3=C4 | ~1.35 Å | |

| Bond Angle | ∠C1-C2-C3 | ~124° |

| ∠C2-C3-C4 | ~123° | |

| Dihedral Angle | ∠C1-C2-C3-C4 | 180° |

Molecular Orbital Theory

The electronic structure of 2,4-Dimethyl-1,3-pentadiene is best described by molecular orbital (MO) theory. The four p-orbitals of the conjugated system combine to form four π molecular orbitals: two bonding (π₁ and π₂) and two anti-bonding (π₃* and π₄*). The four π-electrons of the diene system occupy the two bonding molecular orbitals in the ground state.

The energy difference between the Highest Occupied Molecular Orbital (HOMO), which is π₂, and the Lowest Unoccupied Molecular Orbital (LUMO), which is π₃*, is of particular importance as it dictates the energy required for electronic transitions.

DOT script for the Molecular Orbital Energy Level Diagram:

Spectroscopic Properties

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for probing the electronic transitions in conjugated systems. The absorption of UV or visible light promotes an electron from the HOMO to the LUMO. For 2,4-Dimethyl-1,3-pentadiene, the longest wavelength absorption maximum (λmax) has been reported to be 232 nm .[2] This absorption corresponds to the π₂ → π₃* transition. Alkyl substitution on the butadiene backbone generally leads to a bathochromic (red) shift in the λmax.[2]

Table 2: UV Absorption Maxima for Various Alkyl-Substituted 1,3-Butadienes

| Compound | λmax (nm) |

| 1,3-Butadiene | 217 |

| 2-Methyl-1,3-butadiene | 220 |

| 1,3-Pentadiene (B166810) | 223 |

| 2,3-Dimethyl-1,3-butadiene | 226 |

| 2,4-Dimethyl-1,3-pentadiene | 232 [2] |

| 2,5-Dimethyl-2,4-hexadiene | 240 |

Photoelectron Spectroscopy

Reactivity: The Diels-Alder Reaction

The conjugated diene system of 2,4-Dimethyl-1,3-pentadiene makes it a suitable candidate for participating in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[4] In this [4+2] cycloaddition reaction, the diene reacts with a dienophile. For the reaction to occur, the diene must adopt the s-cis conformation.

DOT script for the Diels-Alder reaction workflow:

The presence of methyl groups at the C2 and C4 positions introduces steric hindrance, which can influence the reactivity of 2,4-Dimethyl-1,3-pentadiene in Diels-Alder reactions. Steric hindrance can disfavor the formation of the required s-cis conformation, potentially slowing down the reaction rate.[4][5] However, electron-donating alkyl groups on the diene can also increase the energy of the HOMO, which can accelerate the reaction with electron-poor dienophiles.[6]

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the absorption maximum (λmax) of 2,4-Dimethyl-1,3-pentadiene.

Materials:

-

2,4-Dimethyl-1,3-pentadiene

-

Spectroscopic grade solvent (e.g., hexane (B92381) or ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of 2,4-Dimethyl-1,3-pentadiene in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Record the absorption spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Photoelectron Spectroscopy (General Protocol)

Objective: To measure the ionization energies of the valence electrons of a volatile organic compound like 2,4-Dimethyl-1,3-pentadiene.

Apparatus:

-

Photoelectron spectrometer with a UV source (e.g., He(I) lamp)

-

Gas-phase sample introduction system

-

High-vacuum chamber

-

Electron energy analyzer

-

Detector

Procedure:

-

Introduce a gaseous sample of 2,4-Dimethyl-1,3-pentadiene into the high-vacuum chamber of the spectrometer.

-

Irradiate the sample with a monochromatic UV light source.

-

The emitted photoelectrons are directed into an electron energy analyzer.

-

The analyzer separates the electrons based on their kinetic energy.

-

A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.

-

The ionization energy is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.

Conclusion

The electronic structure of 2,4-Dimethyl-1,3-pentadiene is characterized by a nearly planar conjugated π-system, leading to a UV absorption maximum at 232 nm. While detailed experimental data on its molecular geometry and photoelectron spectrum are limited, computational studies and comparisons with similar molecules provide valuable insights. The interplay of steric and electronic effects of the methyl substituents influences its conformational preferences and reactivity, particularly in important synthetic reactions like the Diels-Alder cycloaddition. Further experimental and theoretical investigations would be beneficial for a more complete understanding of this molecule's electronic landscape and its potential applications.

References

- 1. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. The following ultraviolet absorption maxima have been measured:1,3-Butadi.. [askfilo.com]

- 3. Reactivity and core-ionization energies in conjugated dienes. Carbon 1s photoelectron spectroscopy of 1,3-pentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Isolation of 2,4-Dimethyl-1,3-pentadiene for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis, isolation, and characterization of 2,4-dimethyl-1,3-pentadiene, a valuable conjugated diene in organic synthesis. This document details two primary synthetic routes—the dehydration of 2,4-dimethyl-3-pentanol (B146734) and a plausible Wittig reaction pathway. It includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams to elucidate reaction pathways and workflows.

Introduction

2,4-Dimethyl-1,3-pentadiene is a versatile building block in chemical synthesis, known for its participation in cycloaddition reactions and polymerizations.[1] Its conjugated diene structure makes it a reactive intermediate for constructing complex molecular architectures. This guide outlines reliable methods for its preparation and purification in a laboratory setting, ensuring a high-purity product suitable for research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dimethyl-1,3-pentadiene is presented in Table 1. This data is essential for handling, purification, and characterization of the compound.

Table 1: Physicochemical Properties of 2,4-Dimethyl-1,3-pentadiene

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | |

| Molecular Weight | 96.17 g/mol | |

| Boiling Point | 94 °C (lit.) | |

| Density | 0.744 g/mL at 25 °C (lit.) | |

| Refractive Index (n₂₀/D) | 1.441 (lit.) | |

| Flash Point | 10 °C (closed cup) | |

| CAS Number | 1000-86-8 |

Synthesis Methodologies

Two primary synthetic routes for 2,4-dimethyl-1,3-pentadiene are detailed below: acid-catalyzed dehydration of 2,4-dimethyl-3-pentanol and a proposed Wittig reaction.

Method 1: Acid-Catalyzed Dehydration of 2,4-Dimethyl-3-pentanol

This is a classical and often effective method for the generation of alkenes. The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[2]

Reaction Scheme:

Experimental Protocol:

Materials:

-

2,4-Dimethyl-3-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) or calcium chloride for drying

-

Saturated sodium bicarbonate solution

-

Ice

-

Boiling chips

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)[1]

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Separatory funnel

Procedure:

-

Place 2,4-dimethyl-3-pentanol into a round-bottom flask with a few boiling chips.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask while cooling in an ice bath.

-

Set up a fractional distillation apparatus.[1]

-

Gently heat the mixture to initiate the dehydration. The product diene, being more volatile, will distill over.[3] The reaction temperature should be carefully controlled to favor the formation of the desired diene and minimize side reactions. For secondary alcohols, a temperature range of 100-140 °C is typical.

-

Collect the distillate in a receiving flask cooled in an ice bath. The distillate will contain the diene and water.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.

-

Purify the crude product by fractional distillation, collecting the fraction boiling around 94 °C.

Logical Workflow for Dehydration Synthesis:

Method 2: Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide.[4][5] For the synthesis of 2,4-dimethyl-1,3-pentadiene, a plausible retrosynthetic analysis suggests the reaction between acetone (B3395972) and isopropylidenetriphenylphosphorane.

Retrosynthetic Analysis:

Experimental Protocol:

A detailed protocol for this specific Wittig reaction is not available in the searched literature. The following is a generalized procedure based on known Wittig reactions.[4][6]

Part A: Preparation of Isopropyltriphenylphosphonium (B8661593) Bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (B44618) in a suitable anhydrous solvent like toluene (B28343) or acetonitrile.

-

Add 2-bromopropane (B125204) to the solution.

-

Heat the mixture to reflux for several hours to form the phosphonium salt.

-

Cool the reaction mixture and collect the precipitated isopropyltriphenylphosphonium bromide by filtration.

-

Wash the salt with a cold solvent and dry it under vacuum.

Part B: Wittig Reaction

-

Suspend the isopropyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flame-dried, inert-atmosphere flask.

-

Cool the suspension in an ice or dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium or phenyllithium, dropwise to generate the red-orange colored ylide, isopropylidenetriphenylphosphorane.

-

To the ylide solution, add a stoichiometric amount of acetone dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water.

-

Extract the product with a low-boiling organic solvent like pentane.

-

Wash the organic extracts with water and brine, then dry over an anhydrous salt.

-

The triphenylphosphine oxide byproduct is often poorly soluble in non-polar solvents and may precipitate out.[7]

-

Carefully remove the solvent by distillation.

-

Purify the resulting 2,4-dimethyl-1,3-pentadiene by fractional distillation.

Wittig Reaction Pathway Diagram:

References

- 1. adichemistry.com [adichemistry.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Conjugated Diene System in 2,4-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the conjugated diene system in 2,4-dimethyl-1,3-pentadiene. The document delves into the key reaction types characteristic of conjugated dienes, including electrophilic additions, Diels-Alder reactions, and polymerization, with a specific focus on the unique behavior imparted by the methyl substituents on the pentadiene skeleton. This guide synthesizes available data on reaction mechanisms, product outcomes, and stereoselectivity. Detailed experimental protocols, where available, are provided, alongside visualizations of reaction pathways to facilitate a deeper understanding of the molecule's reactivity. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, aiding in the prediction of reaction outcomes and the design of novel synthetic routes involving this versatile diene.

Introduction

2,4-Dimethyl-1,3-pentadiene is a conjugated diene that serves as a valuable intermediate in various organic syntheses.[1] Its conjugated double bond system is the focal point of its reactivity, participating in a range of addition and cycloaddition reactions. The presence of four methyl groups on the diene backbone significantly influences its electronic properties and steric environment, leading to specific reactivity patterns and product distributions. Understanding these nuances is critical for its effective utilization in the synthesis of complex organic molecules, polymers, and pharmacologically active compounds.

This guide will explore the core aspects of 2,4-dimethyl-1,3-pentadiene's reactivity, with a focus on providing practical, data-driven insights for laboratory applications.

General Reactivity Principles

The reactivity of 2,4-dimethyl-1,3-pentadiene is governed by the electronic and steric effects of its methyl substituents. The methyl groups are electron-donating, which increases the electron density of the π-system, making the diene more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted 1,3-butadiene. However, these methyl groups also introduce significant steric hindrance, which can influence the regioselectivity and stereoselectivity of its reactions.

A key aspect of the reactivity of open-chain conjugated dienes is their conformational isomerism between the s-cis and s-trans conformations. The s-trans conformation is generally more stable due to reduced steric hindrance.[2] However, for a concerted [4+2] cycloaddition like the Diels-Alder reaction to occur, the diene must adopt the less stable s-cis conformation.[3] The substitution pattern in 2,4-dimethyl-1,3-pentadiene influences the energy barrier for this conformational change.

Electrophilic Addition Reactions

Conjugated dienes undergo electrophilic addition to yield 1,2- and 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often dependent on the reaction temperature, a phenomenon known as kinetic versus thermodynamic control.[4][5] At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (usually the 1,2-adduct). At higher temperatures, the reaction is under thermodynamic control, favoring the more stable product (often the 1,4-adduct).[5]

Addition of Hydrogen Halides (HX)

The addition of a hydrogen halide, such as HCl, to 2,4-dimethyl-1,3-pentadiene is predicted to proceed through the formation of the most stable carbocation intermediate. Protonation of the C1 carbon leads to a tertiary allylic carbocation, which is stabilized by resonance.

In the specific case of the addition of one equivalent of HCl to 2,4-dimethyl-1,3-pentadiene, it has been determined that the kinetic and thermodynamic products are identical.[1][6] This is a notable deviation from the typical behavior of less substituted conjugated dienes.

Reaction Products:

| Reactant | Reagent | Product(s) | Product Type |

| 2,4-Dimethyl-1,3-pentadiene | HCl (1 equiv.) | 4-Chloro-2,4-dimethyl-2-pentene | Kinetic & Thermodynamic |

Reaction Pathway for HCl Addition:

Figure 1: Reaction pathway for the addition of HCl to 2,4-dimethyl-1,3-pentadiene.

Addition of Halogens (X₂)

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[3] This reaction is highly valuable in organic synthesis due to its stereospecificity and high yields. For the reaction to occur, the diene must be in the s-cis conformation.

While no specific experimental data for the Diels-Alder reaction of 2,4-dimethyl-1,3-pentadiene is available, a detailed protocol for the structurally similar 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride (B1165640) provides a good model.[8] The methyl groups on 2,4-dimethyl-1,3-pentadiene are expected to increase the reactivity of the diene due to their electron-donating nature.

Expected Reaction with Maleic Anhydride

The reaction of 2,4-dimethyl-1,3-pentadiene with an electron-poor dienophile like maleic anhydride is expected to proceed readily to form the corresponding cyclohexene (B86901) derivative.

Workflow for a Generic Diels-Alder Reaction:

Figure 2: General experimental workflow for a Diels-Alder reaction.

Experimental Protocol (Adapted for 2,4-Dimethyl-1,3-pentadiene and Maleic Anhydride)

This protocol is adapted from a procedure for 2,3-dimethyl-1,3-butadiene and should be optimized for 2,4-dimethyl-1,3-pentadiene.[8]

Materials:

-

2,4-Dimethyl-1,3-pentadiene

-

Maleic anhydride

-

Toluene (or another suitable solvent)

-

Hexanes (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in a minimal amount of toluene.

-

Add a stoichiometric equivalent of 2,4-dimethyl-1,3-pentadiene to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

-

Cool the flask in an ice bath to induce crystallization of the product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure Diels-Alder adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Polymerization

2,4-Dimethyl-1,3-pentadiene can undergo polymerization, primarily through cationic mechanisms, due to the formation of a stable tertiary allylic carbocation upon initiation. The resulting polymer structure and properties are influenced by the polymerization conditions.

Cationic Polymerization

Cationic polymerization is initiated by a protic or Lewis acid. The initiator generates a carbocation which then propagates by adding to monomer units. For 2,4-dimethyl-1,3-pentadiene, initiation would lead to a tertiary allylic carbocation, which is a favorable intermediate for propagation.

General Mechanism of Cationic Polymerization:

Figure 3: Fundamental steps of cationic polymerization.

Experimental Protocol for Cationic Polymerization (General)

This is a general procedure and specific conditions for 2,4-dimethyl-1,3-pentadiene may need to be optimized.

Materials:

-

2,4-Dimethyl-1,3-pentadiene (purified and dried)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)

-

Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃)

-

Quenching agent (e.g., methanol)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and cool to the desired reaction temperature (e.g., -78 °C).

-

Add the purified 2,4-dimethyl-1,3-pentadiene monomer to the cooled solvent.

-

Slowly add the Lewis acid initiator to the stirred solution.

-

Allow the polymerization to proceed for the desired time.

-

Quench the reaction by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy for its microstructure.

Spectroscopic Data

The following table summarizes the available spectroscopic data for 2,4-dimethyl-1,3-pentadiene.

| Spectroscopic Data for 2,4-Dimethyl-1,3-pentadiene | |

| ¹H NMR | Chemical shifts (δ) for various protons in the molecule. Specific peak assignments would require the actual spectrum. |

| ¹³C NMR | Chemical shifts (δ) for the different carbon atoms in the molecule. Specific peak assignments would require the actual spectrum. |

| IR Spectroscopy | Characteristic absorption bands for C=C and C-H bonds in the conjugated diene system. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. |

Note: Detailed, assigned spectra for the products of the reactions discussed in this guide are not widely available in the literature and would need to be determined experimentally.

Conclusion

2,4-Dimethyl-1,3-pentadiene exhibits the characteristic reactivity of a conjugated diene, readily undergoing electrophilic additions, Diels-Alder reactions, and polymerization. The methyl substituents play a crucial role in enhancing the nucleophilicity of the diene system while also introducing steric considerations that can influence product outcomes. A notable feature is that in the case of HCl addition, the kinetic and thermodynamic products are the same. While specific quantitative data for many of its reactions are not extensively documented in publicly available literature, the general principles outlined in this guide, along with the provided analogous experimental protocols, offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.

References

- 1. homework.study.com [homework.study.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Give the major products obtained from the reaction of one equivalent of H.. [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. atc.io [atc.io]

- 8. A [research.cm.utexas.edu]

Thermal Stability and Degradation of 2,4-Dimethyl-1,3-pentadiene: A Technical Overview

Disclaimer: A comprehensive review of the scientific literature reveals a significant lack of specific experimental data regarding the thermal stability and degradation pathways of 2,4-dimethyl-1,3-pentadiene. This guide, therefore, synthesizes available physicochemical information and presents a theoretical framework for its thermal decomposition based on established principles of organic chemistry and data from analogous structures. The experimental protocols and degradation pathways described herein are illustrative and intended to guide future research.

Introduction

2,4-Dimethyl-1,3-pentadiene is a conjugated diene with the chemical formula C₇H₁₂. Its structure, featuring branching at both the 2- and 4-positions, influences its reactivity and, presumably, its thermal stability. Understanding the behavior of this compound at elevated temperatures is crucial for its application in various chemical syntheses and for ensuring safe handling and storage. This technical guide provides an overview of the known properties of 2,4-dimethyl-1,3-pentadiene and explores its expected thermal degradation behavior.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dimethyl-1,3-pentadiene is provided in Table 1. These properties are essential for understanding its volatility and potential for thermal stress under various conditions.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 94 °C |

| Density | 0.744 g/mL at 25 °C |

| Flash Point | 10 °C (closed cup) |

Table 1: Physicochemical Properties of 2,4-Dimethyl-1,3-pentadiene. [1]

Theoretical Thermal Degradation Pathways

In the absence of direct experimental evidence, the thermal degradation of 2,4-dimethyl-1,3-pentadiene is theorized to proceed through several key reaction pathways, including isomerization, cyclization, and fragmentation. The predominant pathway is expected to be temperature-dependent.

Isomerization

At elevated temperatures, 2,4-dimethyl-1,3-pentadiene may undergo isomerization to form more stable or kinetically favored products. One potential pathway is the thermal rearrangement to its allenic isomer, 2,4-dimethyl-2,3-pentadiene. This type of equilibrium between conjugated dienes and allenes has been observed in related systems.

Cyclization

Conjugated dienes are known to undergo electrocyclization reactions to form cyclic compounds. For 2,4-dimethyl-1,3-pentadiene, a plausible cyclization pathway would involve the formation of a substituted cyclobutene (B1205218) ring. This reaction is typically reversible, with the ring-opening process favored at higher temperatures.

Fragmentation

At significantly high temperatures, homolytic cleavage of C-C and C-H bonds is expected, leading to a complex mixture of smaller hydrocarbon fragments. The high degree of branching in 2,4-dimethyl-1,3-pentadiene suggests that fragmentation could be a major degradation route, potentially initiated by the loss of a methyl radical.

Below is a conceptual diagram illustrating these plausible thermal degradation pathways.

Caption: Conceptual diagram of potential thermal degradation routes.

Recommended Experimental Protocol for Thermal Stability Analysis

To experimentally determine the thermal stability and degradation products of 2,4-dimethyl-1,3-pentadiene, a systematic study employing pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Objective

To identify the onset temperature of thermal decomposition, characterize the degradation products, and elucidate the primary degradation pathways of 2,4-dimethyl-1,3-pentadiene.

Methodology

-

Sample Preparation: A dilute solution of 2,4-dimethyl-1,3-pentadiene in a high-boiling, inert solvent (e.g., dodecane) is prepared.

-

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph with a mass selective detector (GC-MS) is to be used.

-

Pyrolysis Conditions:

-

A small, precise volume of the sample solution is introduced into the pyrolyzer.

-

The sample is subjected to a series of increasing temperatures (e.g., from 100 °C to 800 °C in 50 °C increments).

-

The pyrolysis is conducted under an inert atmosphere (e.g., helium) to prevent oxidation.

-

-

GC-MS Analysis:

-

The volatile products from the pyrolysis chamber are swept onto the GC column for separation.

-

A suitable GC temperature program is employed to resolve the degradation products.

-

The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Degradation products are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

-

The relative abundance of each product at different pyrolysis temperatures is determined from the corresponding GC peak areas.

-